Cas no 2243503-32-2 (2-{(tert-butoxy)carbonylamino}-3-(1H-pyrazol-4-yl)propanoic acid)
2-{(tert-butoxy)carbonylamino}-3-(1H-pyrazol-4-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{(tert-butoxy)carbonylamino}-3-(1H-pyrazol-4-yl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-4-yl)propanoic acid
- EN300-1071234
- 2243503-32-2
- 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid
- Z2378832470
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- Inchi: 1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-13-6-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)
- InChI Key: SUWZGXDLLRDDCP-UHFFFAOYSA-N
- SMILES: O(C(NC(C(=O)O)CC1C=NNC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 255.12190603g/mol
- Monoisotopic Mass: 255.12190603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 104Ų
2-{(tert-butoxy)carbonylamino}-3-(1H-pyrazol-4-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1071234-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-4-yl)propanoic acid |
2243503-32-2 | 95% | 0.05g |
$232.0 | 2023-10-28 | |
| Enamine | EN300-1071234-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-4-yl)propanoic acid |
2243503-32-2 | 95% | 0.1g |
$347.0 | 2023-10-28 | |
| Enamine | EN300-1071234-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-4-yl)propanoic acid |
2243503-32-2 | 95% | 0.25g |
$494.0 | 2023-10-28 | |
| Enamine | EN300-1071234-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-4-yl)propanoic acid |
2243503-32-2 | 95% | 0.5g |
$780.0 | 2023-10-28 | |
| Enamine | EN300-1071234-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-4-yl)propanoic acid |
2243503-32-2 | 95% | 1g |
$999.0 | 2023-06-10 | |
| Enamine | EN300-1071234-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-4-yl)propanoic acid |
2243503-32-2 | 95% | 2.5g |
$1959.0 | 2023-10-28 | |
| Enamine | EN300-1071234-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-4-yl)propanoic acid |
2243503-32-2 | 95% | 5g |
$2900.0 | 2023-06-10 | |
| Enamine | EN300-1071234-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-4-yl)propanoic acid |
2243503-32-2 | 95% | 10g |
$4299.0 | 2023-06-10 | |
| 1PlusChem | 1P028Q2E-50mg |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-4-yl)propanoicacid |
2243503-32-2 | 95% | 50mg |
$339.00 | 2024-05-25 | |
| 1PlusChem | 1P028Q2E-100mg |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-4-yl)propanoicacid |
2243503-32-2 | 95% | 100mg |
$491.00 | 2024-05-25 |
2-{(tert-butoxy)carbonylamino}-3-(1H-pyrazol-4-yl)propanoic acid Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 2-{(tert-butoxy)carbonylamino}-3-(1H-pyrazol-4-yl)propanoic acid
Introduction to 2-{(tert-butoxy)carbonylamino}-3-(1H-pyrazol-4-yl)propanoic acid (CAS No. 2243503-32-2)
2-{(tert-butoxy)carbonylamino}-3-(1H-pyrazol-4-yl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 2243503-32-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of molecules characterized by its structural complexity and functional versatility, making it a valuable intermediate in the synthesis of various biologically active agents. The presence of both a tert-butoxy carbonyl group and a pyrazole moiety imparts unique chemical properties that are highly relevant to modern drug discovery efforts.
The tert-butoxy carbonylamino functional group is particularly noteworthy, as it serves as a protective group for amino functions in peptide synthesis and as a precursor for amide bond formation. This feature is crucial in the development of peptide-based therapeutics, where stability and controlled release are paramount. The pyrazole ring, on the other hand, is a heterocyclic structure that is widely recognized for its pharmacological significance. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The combination of these two structural elements in 2-{(tert-butoxy)carbonylamino}-3-(1H-pyrazol-4-yl)propanoic acid suggests potential applications in the design of novel therapeutic agents targeting various diseases.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazole-based scaffolds in drug development. For instance, studies have demonstrated that pyrazole derivatives can modulate enzyme activity and interfere with pathogenic pathways, making them attractive candidates for therapeutic intervention. The compound 2-{(tert-butoxy)carbonylamino}-3-(1H-pyrazol-4-yl)propanoic acid represents an interesting derivative that could serve as a building block for more complex molecules with enhanced pharmacological profiles. Its synthesis involves multi-step organic transformations, including condensation reactions, protection-deprotection strategies, and functional group interconversions, which are all critical aspects of modern synthetic organic chemistry.
In the context of contemporary research, this compound has been explored for its potential role in the development of small-molecule inhibitors. The pyrazole moiety, being part of a privileged structure, has been shown to interact with biological targets such as kinases and enzymes involved in signal transduction pathways. By incorporating this moiety into larger molecules, researchers aim to develop drugs that can selectively inhibit disease-causing proteins. The tert-butoxy carbonyl group, while primarily serving as a protecting group, also contributes to the overall solubility and stability of the compound during synthetic and analytical procedures.
The synthesis of 2-{(tert-butoxy)carbonylamino}-3-(1H-pyrazol-4-yl)propanoic acid requires careful optimization to ensure high yield and purity. Key steps include the formation of the pyrazole ring through cyclocondensation reactions, followed by selective functionalization at the 3-position with an amino group. The introduction of the tert-butoxy carbonyl group typically involves reductive amination or acylation reactions under controlled conditions. These synthetic strategies are well-documented in the literature and have been adapted for various applications in drug discovery.
One notable application of this compound is in the field of protease inhibition. Proteases are enzymes that play critical roles in numerous biological processes, including protein degradation and signal transduction. Inhibiting specific proteases has been shown to be effective against diseases such as cancer, inflammation, and viral infections. The pyrazole moiety can serve as a scaffold for designing protease inhibitors by interacting with the active site residues through hydrogen bonding or hydrophobic interactions. Additionally, the presence of the tert-butoxy carbonyl group allows for further derivatization into amide linkages, which can enhance binding affinity and selectivity.
Recent studies have also explored the use of pyrazole derivatives in antibiotic development. The structural features of pyrazole compounds make them effective against bacterial infections by targeting essential metabolic pathways or enzyme functions. For example, certain pyrazole-based antibiotics have been shown to inhibit bacterial gyrase activity, which is crucial for DNA replication and transcription. The compound 2-{(tert-butoxy)carbonylamino}-3-(1H-pyrazol-4-yl)propanoic acid could potentially be modified to develop novel antibiotics with improved efficacy against resistant strains.
The role of computational chemistry in designing and optimizing drug candidates cannot be overstated. Molecular modeling techniques have been increasingly employed to predict binding affinities and identify potential lead compounds based on structural features like those present in 2-{(tert-butoxy)carbonylamino}-3-(1H-pyrazol-4-yl)propanoic acid. By leveraging computational tools, researchers can accelerate the drug discovery process by virtual screening and designing analogs with enhanced properties. This approach has significantly reduced the time and cost associated with traditional high-throughput screening methods.
In conclusion,2-{(tert-butoxy)carbonylamino}-3-(1H-pyrazol-4-yl)propanoic acid (CAS No. 2243503-32-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. The combination of a protective amino group derived from the tert-butoxy carbonyl moiety and a pharmacologically relevant pyrazole scaffold positions this compound as a promising candidate for further development into therapeutic agents. As research continues to advance our understanding of molecular interactions at the atomic level,2-{(tert-butoxy)carbonylamino}-3-(1H-pyrazol-4-yl)propanoic acid is likely to play an increasingly important role in drug discovery efforts worldwide.
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